(3-Iodopropyl)cyclohexane
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Overview
Description
(3-Iodopropyl)cyclohexane is an organic compound with the molecular formula C9H17I It consists of a cyclohexane ring substituted with a 3-iodopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodopropyl)cyclohexane typically involves the iodination of propylcyclohexane. One common method is the reaction of cyclohexane with 3-iodopropanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Iodopropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted cyclohexanes.
Oxidation: Formation of cyclohexanol or cyclohexanone.
Reduction: Formation of propylcyclohexane.
Scientific Research Applications
(3-Iodopropyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Iodopropyl)cyclohexane involves its interaction with molecular targets through its iodine atom. The iodine atom can participate in various chemical reactions, such as halogen bonding, which can influence the reactivity and stability of the compound. The pathways involved may include nucleophilic substitution and oxidative addition, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
- (3-Bromopropyl)cyclohexane
- (3-Chloropropyl)cyclohexane
- (3-Fluoropropyl)cyclohexane
Comparison: (3-Iodopropyl)cyclohexane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties. For example, this compound may exhibit higher reactivity in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts .
Properties
IUPAC Name |
3-iodopropylcyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMGPQSIIJKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624257 |
Source
|
Record name | (3-Iodopropyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147936-56-9 |
Source
|
Record name | (3-Iodopropyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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